6-Aminocaproic acid

Catalog No.
S518505
CAS No.
60-32-2
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminocaproic acid

CAS Number

60-32-2

Product Name

6-Aminocaproic acid

IUPAC Name

6-aminohexanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)

InChI Key

SLXKOJJOQWFEFD-UHFFFAOYSA-N

SMILES

Array

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER
505.0 mg/mL at 25 °C

Synonyms

6 Aminocaproic Acid, 6 Aminohexanoic Acid, 6-Aminocaproic Acid, 6-Aminohexanoic Acid, Amicar, Aminocaproic Acid, Capralense, Capramol, Caproamin, Caprocid, Caprolest, CY 116, CY-116, CY116, Epsamon, Epsikapron, epsilon Aminocaproic Acid, epsilon-Aminocaproic Acid, Hemocaprol, Hexalense

Canonical SMILES

C(CCC(=O)O)CCN

The exact mass of the compound Aminocaproic acid is 131.0946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 505000 mg/l (at 25 °c)3.85 m1 g in 3 ml of water; slightly sol in alcohol; practically insol in chloroform & ether505.0 mg/ml at 25 °c0.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755867. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Aminocaproates. It belongs to the ontological category of amino acid zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

6-Aminocaproic acid (CAS: 60-32-2) is a linear ω-amino acid that serves two primary, distinct industrial and scientific roles. Industrially, it is a key monomer for the synthesis of Polyamide 6 (Nylon 6) via polycondensation, and it also functions as a crucial initiator in the more common hydrolytic ring-opening polymerization of caprolactam. In biomedical and pharmaceutical contexts, it acts as a lysine analog that competitively inhibits plasminogen activation, providing a well-established antifibrinolytic effect. The selection of this specific compound over alternatives is driven by quantifiable differences in polymerization kinetics, resulting polymer properties, and biological potency.

Substituting 6-aminocaproic acid requires careful consideration of the specific application. In polymer synthesis, replacing it with its cyclic lactam, ε-caprolactam, fundamentally alters the polymerization pathway from direct polycondensation to a ring-opening mechanism, which has distinct kinetics and process requirements. Using other ω-amino acids, such as 11-aminoundecanoic acid, will produce a different polyamide (Nylon 11 instead of Nylon 6) with significantly altered thermal and mechanical properties, including melting point and moisture absorption. In biomedical applications, substitution with another lysine analog, tranexamic acid, is common, but tranexamic acid exhibits approximately 6- to 10-fold higher potency, necessitating different dosing and formulation strategies. Therefore, the choice of 6-aminocaproic acid is a deliberate one based on specific process compatibility, desired end-product properties, or required biological activity profile.

Material Selection: Defines Nylon 6 Properties vs. Other Polyamides

The choice of ω-amino acid monomer directly dictates the physical properties of the resulting polyamide, a critical material selection factor. Polyamide 6 (Nylon 6), derived from 6-aminocaproic acid, has a melting point of approximately 220°C. In comparison, Polyamide 11 (Nylon 11), produced from 11-aminoundecanoic acid, has a significantly lower melting point of ~185°C. Furthermore, Nylon 6 exhibits higher moisture absorption compared to Nylon 11, which makes Nylon 11 more suitable for applications requiring high dimensional stability in humid environments.

Evidence DimensionPolymer Melting Point
Target Compound DataNylon 6 (from 6-Aminocaproic Acid): ~220°C
Comparator Or BaselineNylon 11 (from 11-aminoundecanoic acid): ~185°C
Quantified DifferenceNylon 6 melting point is ~35°C higher than Nylon 11
ConditionsStandard polymer characterization.

This data is crucial for procurement decisions where specific thermal performance and moisture resistance are required for the final application.

Biomedical Potency: Differentiated Antifibrinolytic Activity Compared to Tranexamic Acid

In therapeutic applications, 6-aminocaproic acid (EACA) and tranexamic acid (TXA) are both effective antifibrinolytic agents, but they are not equipotent. Multiple studies establish that TXA is approximately 6 to 10 times more potent than EACA in its ability to bind to plasminogen and inhibit fibrinolysis. For example, one study comparing their effects in total joint arthroplasty found that the TXA group had significantly lower blood loss (1.05 L) and fewer patients requiring transfusions (0.98%) compared to the EACA group (1.33 L blood loss, 10.9% transfused). This difference in potency directly impacts formulation, dosage, and cost-effectiveness for clinical and research use.

Evidence DimensionAntifibrinolytic Potency
Target Compound Data6-Aminocaproic Acid (EACA): Relative Potency = 1x
Comparator Or BaselineTranexamic Acid (TXA): Relative Potency = 6x to 10x
Quantified DifferenceTranexamic acid is 6 to 10 times more potent than 6-aminocaproic acid.
ConditionsInhibition of plasminogen activation and clinical studies measuring blood loss.

Buyers in the pharmaceutical or clinical research space must select the compound that matches their required potency, dosage form, and economic targets, as the two are not directly interchangeable.

Processability Advantage: Precursor for Efficient Conversion to Caprolactam

While ε-caprolactam is the direct monomer for ring-opening polymerization of Nylon 6, 6-aminocaproic acid serves as a highly efficient precursor for producing caprolactam itself, often in high yield. This is a key procurement consideration for integrated manufacturing processes. A patented process demonstrates that heating 6-aminocaproic acid in a methanol or ethanol solution at 170-200°C can produce caprolactam with a yield of 88% of the theoretical maximum. Another process involving superheated steam in a cyclisation reactor at 250-400°C also enables efficient conversion. This provides a direct, high-yield chemical pathway from the linear amino acid to the cyclic lactam monomer required for the most common industrial Nylon 6 production routes.

Evidence DimensionConversion Yield to Caprolactam
Target Compound DataUp to 88% yield
Comparator Or BaselineTheoretical maximum yield (100%)
Quantified DifferenceAchieves high efficiency in a single conversion step.
ConditionsHeating in ethanol/methanol at 170-200°C or with superheated steam at 250-400°C.

For chemical manufacturers, procuring 6-aminocaproic acid provides a stable, solid precursor that can be converted on-site to high-purity caprolactam, offering potential advantages in supply chain control and process integration.

Material Development: Production of Benchmark Polyamide-6

For material scientists and engineers requiring a baseline Polyamide-6 (Nylon 6) with well-defined properties for comparative studies or applications where a thermal performance profile centered around a 220°C melting point is optimal. Using 6-aminocaproic acid as the direct monomer allows for controlled polycondensation, differentiating the end-product from materials like Nylon 11 which have lower thermal resistance.

Biochemical and Pharmaceutical Formulation

Ideal for the formulation of moderate-potency antifibrinolytic solutions for research or therapeutic use where the higher potency of tranexamic acid is not required or may present formulation challenges. Its role as a competitive inhibitor of plasminogen binding makes it a standard choice for stabilizing clots in various biological assays and applications.

Integrated Monomer Synthesis: On-Demand Caprolactam Production

In chemical manufacturing workflows where vertical integration and control over monomer purity are critical. As a stable, solid precursor, 6-aminocaproic acid can be efficiently cyclized to ε-caprolactam in high yields, providing a direct feedstock for large-scale hydrolytic ring-opening polymerization of Nylon 6.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Water or Solvent Wet Solid
White solid; [HSDB] White crystalline solid; [MSDSonline]
Solid

Color/Form

FINE, WHITE, CRYSTALLINE POWDER
LEAVES FROM ETHER

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

131.094628657 Da

Monoisotopic Mass

131.094628657 Da

Heavy Atom Count

9

Taste

TASTELESS

LogP

-2.95
-2.95 (LogP)
-2.95

Odor

ODORLESS, OR NEARLY SO

Appearance

Solid powder

Melting Point

202-203 °C
205 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6F3787206

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 106 of 153 companies with hazard statement code(s):;
H315 (49.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of excessive postoperative bleeding.
FDA Label
The U.S. Food and Drug Administration (FDA) has approved epsilon aminocaproic acid (EACA) for the therapeutic management of acute hemorrhages caused by increased fibrinolytic activity in patients, which can lead to complications following cardiac surgery. This drug is also used for treating other indications, including hematological disorders, hepatic cirrhosis, neoplastic disease, congenital amegakaryocytic thrombocytopenia, and life-threatening bleeding conditions associated with abruptio placentae. In addition, aminocaproic acid is also utilized for the treatment of both surgical and nonsurgical hematuria.

Therapeutic Uses

Antifibrinolytic Agents
...USED IN TREATMENT OF PROCEDURES OR DISORDERS IN WHICH FIBRINOLYSIS IS ENHANCED...CARDIAC BYPASS, POSTCAVAL SHUNT, MAJOR THORACIC SURGERY, PROSTATIC POSTOPERATIVE HEMATURIA...NONSURGICAL HEMATURIA, LEUKEMIA, METASTATIC PROSTATIC CARCINOMA, CIRRHOSIS & OTHER HEPATIC DISEASES, ECLAMPSIA, INTRAUTERINE FETAL DEATH, AMNIOTIC FLUID EMBOLISM & ABRUPTIO PLACENTAE. THE DRUG IS OF NO VALUE IN HEMORRHAGE DUE TO THROMBOCYTOPENIA, HYPERHEPARINEMIA, OR OTHER COAGULATION DEFECTS, OR TO VASCULAR DISRUPTION.
FOR IV ADMIN...SHOULD BE DILUTED IN ISOTONIC OR DEXTROSE SOLN & INJECTED SLOWLY. AFTER 8 HR TREATMENT, PATIENT'S CONDITION SHOULD BE REEVALUATED.
...SPECIFIC ANTIDOTE FOR AN OVERDOSE OF A FIBRINOLYTIC AGENT. ...
For more Therapeutic Uses (Complete) data for 6-AMINOCAPROIC ACID (9 total), please visit the HSDB record page.

Pharmacology

Aminocaproic acid works as an antifibrinolytic. It is a derivative of the amino acid lysine. The fibrinolysis-inhibitory effects of aminocaproic acid appear to be exerted principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity. Aminocaproic acid may be a possible prophylactic for vascular disease, as it may prevent formation of lipoprotein (a), a risk factor for vascular disease.
Aminocaproic Acid is a synthetic lysine derivative with antifibrinolytic activity. Aminocaproic acid competitively inhibits activation of plasminogen, thereby reducing conversion of plasminogen to plasmin (fibrinolysin), an enzyme that degrades fibrin clots as well as fibrinogen and other plasma proteins including the procoagulant factors V and VIII. Aminocaproic acid competitively reduces the conversion of plasminogen to plasmin by plasminogen activators. It directly inhibits proteolytic activity of plasmin, but higher doses are required than are needed to reduce plasmin formation. Aminocaproic acid is used in the treatment of hemorrhage and prophylactically against hemorrhage, including hyperfibrinolysis-induced hemorrhage and postsurgical hemorrhage.

MeSH Pharmacological Classification

Antifibrinolytic Agents

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02A - Antifibrinolytics
B02AA - Amino acids
B02AA01 - Aminocaproic acid

Mechanism of Action

Aminocaproic acid binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin. With NO activation of plasmin, there is a reduction in fibrinolysis. This consequently will reduce the amount of bleeding post surgery. Elevated plasma levels of lipoprotein(a) have been shown to increase the risk of vascular disease. Lipoprotein 9a)a has two components, apolipoprotein B-100, linked to apolipoprotein (a). Aminocaproic acid may change the conformation of apoliprotein (a), changing its binding properties and potentially preventing the formation of lipoprotein (a).
A COMPETITIVE INHIBITOR OF ACTIVATORS OF PROFIBRINOLYSIN &, TO LESSER EXTENT, OF FIBRINOLYSIN. AS A CONSEQUENCE, IT SUPPRESSES FORMATION OF FIBRINOLYSIN, AN ENZYME WHICH DESTROYS FIBRINOGEN, FIBRIN, & OTHER CLOTTING COMPONENTS.
MICROCALORIMETRY AND UV AND IR SPECTROSCOPY WERE USED TO STUDY THE INTERMOLECULAR INTERACTIONS OF PLASMINOGEN AND PLASMIN WITH EPSILON-AMINOCAPROIC ACID (I) TO DETERMINE THE MECHANISM OF FIBRINOLYSIS INHIBITION. AT LOW DOSES, THE INHIBITORY EFFECT WAS DUE MAINLY TO BLOCKADE OF THE STAGE OF ACTIVATION OF PLASMINOGEN, WHEREAS THE EFFECTIVENESS OF HIGH CONCENTRATIONS OF I WAS ACHIEVED ALSO BY INACTIVATION OF THE ENZYMIC ACTIVITY OF PLASMIN.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
PLG [HSA:5340] [KO:K01315]

Pictograms

Irritant

Irritant

Other CAS

60-32-2

Absorption Distribution and Excretion

Absorbed rapidly following oral administration. In adults, oral absorption appears to be a zero-order process with an absorption rate of 5.2 g/hr. The mean lag time in absorption is 10 minutes. After a single oral dose of 5 g, absorption was complete (F=1).
Renal excretion is the primary route of elimination, whether aminocaproic acid is administered orally or intravenously.
23.1 ± 6.6 L
169 mL/min
AMINOCAPROIC ACID IS WELL ABSORBED ORALLY... THIS DRUG IS EXCRETED RAPIDLY IN URINE, LARGELY UNCHANGED, & PEAK PLASMA LEVELS ARE OBTAINED ABOUT 2 HR AFTER A SINGLE ORAL DOSE.

Metabolism Metabolites

Sixty-five percent of the dose is recovered in the urine as unchanged drug and 11% of the dose appears as the metabolite adipic acid.

Associated Chemicals

Caproic acid, 2-amino;616-06-8

Wikipedia

Aminocaproic acid

Drug Warnings

RAPID IV ADMIN SHOULD BE AVOIDED TO PREVENT HYPOTENSION, BRADYCARDIA, & OTHER ARRHYTHMIAS.
...TERATOGENIC IN ANIMALS & HENCE SHOULD NOT BE USED IN HUMANS IN FIRST 2 TRIMESTERS OF PREGNANCY & IN THIRD TRIMESTER ONLY IF ITS USE IS IMPERATIVE.
IF AMINOCAPROIC ACID IS GIVEN TO PT WITH DIC /DIFFUSE INTRAVASCULAR COAGULATION/ IT MAY CAUSE SERIOUS OR EVEN FATAL THROMBUS FORMATION. ...MOST EXPERTS DO NOT USE AMINOCAPROIC ACID TO TREAT "FIBRINOLYTIC" HEMORRHAGE UNLESS THERE IS DEFINITIVE PROOF THAT DIC IS NOT THE UNDERLYING CAUSE.
WHEN AMINOCAPROIC ACID IS GIVEN DURING SURGERY, CARE MUST BE TAKEN TO FREE THE BODY CAVITIES OF BLOOD CLOTS SINCE THE DRUG REMAINS IN HIGH CONCN IN THE CLOTS, THEREBY INHIBITING THEIR PHYSIOLOGIC DISSOLUTION.
INCIDENCE OF THROMBOTIC EVENTS SECONDARY TO INHIBITION OF FIBRINOLYTIC SYSTEM BY DRUG IS UNKNOWN, BUT MAY BE PARTICULARLY INCR IN PT WITH UNDERLYING PREDISPOSITION TO DEVELOP THROMBOSIS.

Biological Half Life

The terminal elimination half-life is approximately 2 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

HEATING OF AN AQUEOUS SOLUTION OF CAPROLACTAM WITH CALCIUM HYDROXIDE TO GIVE CALCIUM AMINOCAPROATE, FOLLOWED BY REACTION WITH SULFURIC ACID
...FROM EPSILON-BENZOYLAMINOCAPRONITRILE: RUZICKA, HUGOSON, HELV CHIM ACTA 4, 472 (1921); FROM EPSILON CAPROLACTAM...SULZBACHER, MFR CHEMIST 33, 463 (1963); FROM 1-HYDROXYCYCLOHEXYLHYDROPEROXIDE: MINISCI, PORTOLANI; GAZZ CHIM ITAL 89, 1941 (1959).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Hexanoic acid, 6-amino-: ACTIVE

Analytic Laboratory Methods

A GAS CHROMATOGRAPHIC METHOD FOR SEPARATING 6-AMINOCAPROIC ACID FROM AMINO ACIDS NORMALLY PRESENT IN BIOLOGICAL FLUIDS DESCRIBED.

Clinical Laboratory Methods

6-AMINOCAPRIOC ACID WAS DETERMINED IN HUMAN SERUM BY HIGH PERFORMANCE LIQ CHROMATOGRAPHY. METHOD HAD A PRECISION OF 4.4%.

Interactions

PLASMINOGEN ACTIVATORS SUCH AS STREPTOKINASE & UROKINASE ARE USED TO TREAT THROMBOEMBOLIC DISORDERS. ...AMINOCAPROIC ACID COUNTERACTS THE THROMBOLYTIC EFFECT OF THESE DRUGS...

Stability Shelf Life

STABLE IN LIGHT & AIR

Dates

Last modified: 08-15-2023
1: Golembiewski J. Antifibrinolytic Use in the Perioperative Setting: Aminocaproic Acid and Tranexamic Acid. J Perianesth Nurs. 2015 Dec;30(6):560-563. doi: 10.1016/j.jopan.2015.09.005. Epub 2015 Oct 21. Review. PubMed PMID: 26596393.
2: Eaton MP, Alfieris GM, Sweeney DM, Angona RE, Cholette JM, Venuto C, Anderson B. Pharmacokinetics of ε-Aminocaproic Acid in Neonates Undergoing Cardiac Surgery with Cardiopulmonary Bypass. Anesthesiology. 2015 May;122(5):1002-9. doi: 10.1097/ALN.0000000000000616. PubMed PMID: 25723765; PubMed Central PMCID: PMC4882606.
3: Fletcher DJ, Brainard BM, Epstein K, Radcliffe R, Divers T. Therapeutic plasma concentrations of epsilon aminocaproic acid and tranexamic acid in horses. J Vet Intern Med. 2013 Nov-Dec;27(6):1589-95. doi: 10.1111/jvim.12202. Epub 2013 Oct 1. PubMed PMID: 24118238.
4: Levine M, Huang M, Henderson SO, Carmelli G, Thomas SH. Aminocaproic Acid and Tranexamic Acid Fail to Reverse Dabigatran-Induced Coagulopathy. Am J Ther. 2016 Nov/Dec;23(6):e1619-e1622. PubMed PMID: 26241703.
5: Anikin IV, Tyndyk ML, Zabezhinskiĭ MA, Popovich IG, Anisimov VN, Pliss GB. [Effect of epsilon-aminocaproic acid, cyclophosphamide and their combination on the growth of autochthonous sarcomas of mice induced by benzo(a)pyrene]. Vopr Onkol. 2014;60(1):94-5. Russian. PubMed PMID: 24772624.
6: Blaine KP, Press C, Lau K, Sliwa J, Rao VK, Hill C. Comparative effectiveness of epsilon-aminocaproic acid and tranexamic acid on postoperative bleeding following cardiac surgery during a national medication shortage. J Clin Anesth. 2016 Dec;35:516-523. doi: 10.1016/j.jclinane.2016.08.037. Epub 2016 Oct 20. PubMed PMID: 27871586.
7: Raghunathan K, Connelly NR, Kanter GJ. ε-Aminocaproic acid and clinical value in cardiac anesthesia. J Cardiothorac Vasc Anesth. 2011 Feb;25(1):16-9. doi: 10.1053/j.jvca.2010.07.024. Epub 2010 Sep 25. PubMed PMID: 20870423.
8: Cuellar JM, Yoo A, Tovar N, Coelho PG, Jimbo R, Vandeweghe S, Kirsch T, Quirno M, Errico TJ. The effects of Amicar and TXA on lumbar spine fusion in an animal model. Spine (Phila Pa 1976). 2014 Sep 1;39(19):E1132-7. doi: 10.1097/BRS.0000000000000488. PubMed PMID: 24979407.
9: Kaye S, Johnson S, Arnold RD, Nie B, Davis JT, Gulland F, Abou-Madi N, Fletcher DJ. PHARMACOKINETIC STUDY OF ORAL ε-AMINOCAPROIC ACID IN THE NORTHERN ELEPHANT SEAL (MIROUNGA ANGUSTIROSTRIS). J Zoo Wildl Med. 2016 Jun;47(2):438-46. doi: 10.1638/2015-0138.1. PubMed PMID: 27468014.
10: Lee U, Choi YH, Kim YG, Lee BK, Oh E, Lee MG. ε-Acetamidocaproic acid pharmacokinetics in rats with gastric ulcer or small bowel inflammation. Xenobiotica. 2012 Mar;42(3):310-5. doi: 10.3109/00498254.2011.619014. Epub 2011 Oct 12. PubMed PMID: 21992030.
11: Han SY, Yang SH, Yoon I, Lee MG, Choi YH. Reduced clearance of ε-acetamidocaproic acid in rats with acute renal failure induced by uranyl nitrate. J Pharm Pharmacol. 2012 Oct;64(10):1452-60. doi: 10.1111/j.2042-7158.2012.01517.x. Epub 2012 Jun 8. PubMed PMID: 22943176.
12: Yoo SH, Venn E, Sullivan LA, Olver CS. Thromboelastographic evidence of inhibition of fibrinolysis after ε-aminocaproic acid administration in a dog with suspected acute traumatic coagulopathy. J Vet Emerg Crit Care (San Antonio). 2016 Sep;26(5):737-42. doi: 10.1111/vec.12467. Epub 2016 Mar 18. PubMed PMID: 26990227.
13: Yurka HG, Wissler RN, Zanghi CN, Liu X, Tu X, Eaton MP; Congenital Heart Surgery Research Interest Group. The effective concentration of epsilon-aminocaproic Acid for inhibition of fibrinolysis in neonatal plasma in vitro. Anesth Analg. 2010 Jul;111(1):180-4. doi: 10.1213/ANE.0b013e3181e19cec. Epub 2010 Jun 2. PubMed PMID: 20519417.
14: Banerjee A, Stoica C, Walia A. Acute hyperkalemia as a complication of intravenous therapy with epsilon-aminocaproic acid. J Clin Anesth. 2011 Nov;23(7):565-8. doi: 10.1016/j.jclinane.2010.12.024. PubMed PMID: 22050802.
15: Munoz JJ, Birkmeyer NJ, Birkmeyer JD, O'Connor GT, Dacey LJ. Is epsilon-aminocaproic acid as effective as aprotinin in reducing bleeding with cardiac surgery?: a meta-analysis. Circulation. 1999 Jan 5-12;99(1):81-9. PubMed PMID: 9884383.
16: Dalmau A, Sabaté A, Acosta F, Garcia-Huete L, Koo M, Sansano T, Rafecas A, Figueras J, Jaurrieta E, Parrilla P. Tranexamic acid reduces red cell transfusion better than epsilon-aminocaproic acid or placebo in liver transplantation. Anesth Analg. 2000 Jul;91(1):29-34. PubMed PMID: 10866882.
17: Singh I, Laungani GB. Intravesical epsilon aminocaproic acid in management of intractable bladder hemorrhage. Urology. 1992 Sep;40(3):227-9. PubMed PMID: 1523745.
18: Kang Y, Lewis JH, Navalgund A, Russell MW, Bontempo FA, Niren LS, Starzl TE. Epsilon-aminocaproic acid for treatment of fibrinolysis during liver transplantation. Anesthesiology. 1987 Jun;66(6):766-73. PubMed PMID: 3296855; PubMed Central PMCID: PMC2965586.
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20: Choi YH, Lee U, Suh JH, Kim YG, Lee M, Oh E, Lee MG. Pharmacokinetic interaction between ϵ-acetamidocaproic acid (AACA) and cimetidine in indomethacin-induced acute gastric ulcer and control rats: inhibition of active renal secretion of AACA by cimetidine. Xenobiotica. 2011 May;41(5):409-15. doi: 10.3109/00498254.2010.549250. Epub 2011 Jan 21. PubMed PMID: 21250786.

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